molecular formula C13H19NO3 B5141131 N-(sec-butyl)-3,4-dimethoxybenzamide

N-(sec-butyl)-3,4-dimethoxybenzamide

Cat. No. B5141131
M. Wt: 237.29 g/mol
InChI Key: GTRJZYJHQHISNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(sec-butyl)-3,4-dimethoxybenzamide, often involves acylation reactions. For example, the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF is a typical reaction used to prepare related compounds. Such syntheses are characterized by reactions involving organolithium compounds or other metalation agents that introduce the desired substituents into the benzamide structure (Karabulut et al., 2014). Additionally, heteroatom-directed metalation has been used to regiospecifically generate highly reactive species, which then react with electrophiles to introduce various substituents into the benzamide moiety (FisherLawrence et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically determined using single crystal X-ray diffraction and DFT calculations. These methods allow for the evaluation of the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry. For instance, studies have shown that while crystal packing and dimerization have minor effects on bond lengths and angles, they significantly influence the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(sec-butyl)-3,4-dimethoxybenzamide and similar compounds often involves reactions at the amide nitrogen or the aromatic ring. For example, directed metalation using butyllithium or sec-butyllithium can generate reactive intermediates that further react with electrophiles to yield ortho-substituted primary benzamides or facilitate the introduction of additional functional groups into the aromatic ring (FisherLawrence et al., 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound, which isn’t specified here. Benzamides have been studied for various biological activities, but without more information, it’s difficult to predict the mechanism of action for this specific compound .

Future Directions

The future directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-butan-2-yl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-7-11(16-3)12(8-10)17-4/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJZYJHQHISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-3,4-dimethoxybenzamide

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